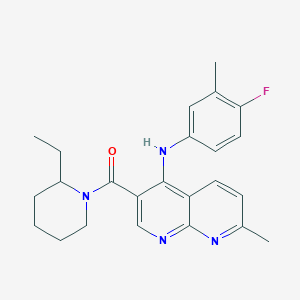

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. Key structural features include:

- 7-Methyl group: Enhances lipophilicity and influences electronic properties of the naphthyridine core.

- 3-(2-Ethylpiperidine-1-carbonyl) moiety: The ethylpiperidine group increases solubility and modulates pharmacokinetic properties via its basic nitrogen and hydrophobic ethyl chain.

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(10-8-16(3)27-23)22(20)28-17-9-11-21(25)15(2)13-17/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQACNVPNTVKTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core, which can be synthesized through a series of condensation and cyclization reactions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the substituted phenyl group through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 1,8-Naphthyridine Derivatives

Structural and Electronic Effects

- Substituent Position and Electronic Influence: The 4-fluoro-3-methylphenyl group in the target compound contrasts with 2,4-difluorophenyl in ’s analog. The latter has stronger electron-withdrawing effects due to dual fluorine atoms, which may reduce basicity compared to the target’s single fluorine .

- Impact of Trifluoromethyl Groups: Compounds like 3e and 3f () with 5-(trifluoromethyl) substituents exhibit higher melting points (139–196°C) compared to non-CF3 analogs, likely due to increased molecular symmetry and intermolecular interactions .

Spectral Characterization

- IR Spectroscopy :

- NMR Profiles :

- Aromatic protons in the target’s 4-fluoro-3-methylphenyl group are expected at δ 6.8–7.2, deshielded compared to methoxyphenyl analogs (δ 7.6 in 3f ) due to fluorine’s inductive effects .

Biological Activity

The compound 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine class and features several functional groups that may influence its biological activity. The molecular formula is , and it includes a naphthyridine core substituted with a piperidine moiety and a fluorinated phenyl group.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Receptor Binding Affinity

Research indicates that compounds structurally similar to this compound exhibit significant binding affinities for various neurotransmitter receptors, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). For instance, studies have shown that related compounds can inhibit dopamine reuptake with nanomolar potency (K_i values ranging from 6.23 to 456 nM) .

2. In Vivo Effects

In vivo studies have demonstrated that compounds with a similar structure can significantly increase locomotor activity in animal models. For example, doses of related compounds resulted in increased distance traveled in test sessions, indicating stimulant-like effects comparable to established psychostimulants .

3. Potential Therapeutic Applications

Given its structural characteristics, this compound may exhibit potential therapeutic effects in treating neurological disorders such as depression or attention deficit hyperactivity disorder (ADHD) by modulating dopaminergic and serotonergic systems. The ability to selectively inhibit DAT while maintaining moderate SERT affinity could provide a balanced pharmacological profile.

Data Table: Biological Activity Summary

| Activity | Measurement | Value |

|---|---|---|

| Dopamine Transporter Binding | K_i (nM) | 6.23 - 18.4 |

| Serotonin Transporter Binding | K_i (nM) | 456 |

| Norepinephrine Transporter Binding | K_i (nM) | 7.56 - 27.5 |

| Locomotor Activity Increase | Distance Traveled (cm) | Significant at various doses |

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

Study 1: Dopaminergic Activity

A study published in Journal of Medicinal Chemistry evaluated a series of naphthyridine derivatives for their ability to inhibit DAT and SERT. Compounds were tested for their binding affinities and in vivo locomotor effects, revealing that certain modifications led to enhanced potency at DAT while reducing unwanted side effects associated with SERT inhibition .

Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological profiles of related naphthyridine compounds in rodent models. The results indicated that these compounds could effectively increase dopaminergic signaling without significant serotonergic side effects, suggesting a favorable therapeutic window for conditions like ADHD .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and purity. Key signals include aromatic protons (δ 6.8–8.2 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 449.21) .

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (1650–1700 cm⁻¹) and amine N–H bends (3300–3500 cm⁻¹) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Comparative bioassays : Replicate studies under standardized conditions (e.g., ATP concentration in kinase inhibition assays) to minimize variability .

- Structural analogs analysis : Compare activity trends with derivatives (e.g., replacing the 4-fluoro group with methoxy or chloro to assess electronic effects) .

- Dose-response validation : Perform IC₅₀/EC₅₀ titrations across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

What computational methods are effective for predicting the compound’s biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., BTK or EGFR) based on piperidine and naphthyridine binding motifs .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability (20–50 ns trajectories) to assess binding affinity and conformational changes .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the naphthyridine core) using MOE or Phase .

What strategies improve the selectivity of this compound for specific biological targets?

Q. Advanced

- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., ethylpiperidine to azepane) to reduce off-target interactions .

- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify cross-reactivity and optimize lead compounds .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance tissue-specific delivery .

What in vitro assays are recommended for initial biological screening?

Q. Basic

- Kinase inhibition assays : Measure IC₅₀ against BTK or EGFR using ADP-Glo™ kinase assays .

- Antimicrobial susceptibility testing : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity profiling : MTT assays on normal (e.g., HEK293) and cancerous (e.g., MCF-7) cell lines .

How can researchers analyze structure-activity relationships (SAR) using analogs of this compound?

Q. Advanced

- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., 4-fluoro → 4-chloro or 4-methoxy) .

- Bioactivity clustering : Use hierarchical clustering of IC₅₀ data to identify critical substituents .

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models to correlate electronic/steric features with activity .

What crystallographic insights are available for the naphthyridine core structure?

Q. Advanced

- X-ray diffraction : Reveal bond angles (e.g., 120° for aromatic C–C–C) and dihedral angles influencing planararity .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) driving crystal packing .

How can researchers assess the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .

- HPLC/LC-MS monitoring : Track degradation products (e.g., hydrolyzed amides or oxidized naphthyridines) .

What experimental approaches evaluate synergistic effects with other therapeutic agents?

Q. Advanced

- Combination index (CI) assays : Use Chou-Talalay method to quantify synergy (CI < 1) with standard chemotherapeutics (e.g., doxorubicin) .

- Isobologram analysis : Plot dose-effect curves to identify additive/synergistic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.